Styrene-2,3,4,5,6-d5

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30209-80-4 | |

| Record name | Benzene-1,2,3,4,5-d5, 6-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30209-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10514648 | |

| Record name | 1-Ethenyl(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5161-29-5 | |

| Record name | 1-Ethenyl(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5161-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Styrene-2,3,4,5,6-d5

Introduction: Beyond the Proteo-Isotopologue

Styrene, or vinylbenzene, is a foundational monomer in the polymer industry and a significant organic compound. Its deuterated isotopologue, Styrene-2,3,4,5,6-d5 (Styrene-d5), in which the five hydrogen atoms of the aromatic ring are replaced by deuterium, represents a critical tool for the modern researcher. The substitution of protium (¹H) with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, imparts subtle yet profound changes to the molecule's physicochemical properties. These alterations, primarily stemming from the increased mass of deuterium, do not significantly change the molecule's general chemical reactivity but provide a unique signature that is invaluable for quantitative analysis, mechanistic studies, and materials science.[1]

This guide provides an in-depth exploration of the chemical properties, stability, and reactivity of Styrene-d5. It is intended for researchers, scientists, and drug development professionals who leverage isotopically labeled compounds to achieve precision and certainty in their experimental designs. We will delve into the causality behind its unique characteristics and provide practical insights into its application, handling, and spectroscopic interpretation.

Molecular Profile and Physicochemical Properties

The core structure of Styrene-d5 is identical to styrene, featuring a vinyl group attached to a benzene ring. The key distinction is the isotopic substitution on the aromatic moiety.

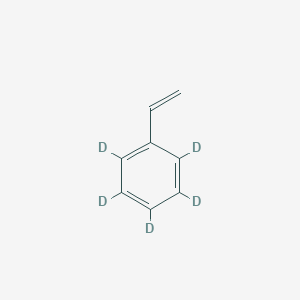

Caption: Molecular structure of this compound.

The fundamental physicochemical properties of Styrene-d5 are summarized in the table below. While its boiling point and density are very similar to unlabeled styrene, its molecular weight is significantly different, a property that is central to its utility.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-ethenylbenzene | [2] |

| CAS Number | 5161-29-5 | |

| Molecular Formula | C₈H₃D₅ (or C₆D₅CH=CH₂) | [3][4] |

| Molecular Weight | 109.18 g/mol | [2] |

| Appearance | Colorless to yellowish oily liquid | [5] |

| Boiling Point | 145-146 °C (lit.) | |

| Density | 0.952 g/mL at 25 °C (lit.) | |

| Flash Point | 32 °C (89.6 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in THF, Toluene, CHCl₃, DMF | [5][6] |

| Isotopic Purity | ≥98 atom % D |

Spectroscopic Signature: The Isotopic Fingerprint

The primary value of Styrene-d5 in research is derived from its unique spectroscopic properties, which differ predictably from its hydrogenous counterpart due to the kinetic isotope effect and the mass difference between H and D.

-

Mass Spectrometry (MS): This is the most common application. Styrene-d5 has a molecular weight of 109.18, resulting in a molecular ion peak (M+) at an m/z of 109.[2] This is a full 5 Da higher than that of natural styrene (m/z 104).[7] This clear mass separation is ideal for its use as an internal standard in quantitative mass spectrometry, as it allows the signal of the standard to be completely resolved from the analyte, eliminating cross-signal interference.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the spectrum is dramatically simplified. The complex aromatic multiplet seen in styrene is absent, and only the signals corresponding to the three vinyl protons (-CH=CH₂) are observed.[6] Conversely, in ²H (Deuterium) NMR, a signal corresponding to the deuterons on the aromatic ring would be visible. This property is useful for studying reactions specifically at the vinyl position without spectral crowding from the aromatic protons.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of chemical bonds are dependent on the mass of the atoms involved. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations on the aromatic ring of Styrene-d5 occur at lower wavenumbers (frequencies) than the corresponding C-H vibrations in styrene. This shift in the IR spectrum can be used to study isotopic exchange reactions and vibrational dynamics.

Reactivity, Stability, and Handling

The electronic structure of Styrene-d5 is nearly identical to that of styrene, meaning its fundamental chemical reactivity is the same. However, its stability and handling require careful consideration.

Polymerization

Like its non-deuterated analog, Styrene-d5 is prone to self-polymerization, a free-radical chain reaction that is initiated by heat, light, or contaminants like peroxides.[5][8] The reaction is highly exothermic and, if it occurs within a sealed container, can lead to a dangerous pressure buildup and violent rupture.[5]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. This compound | C8H8 | CID 12998940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 苯乙烯-2,3,4,5,6-d5 ≥98 atom % D, ≥98% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. polymersource.ca [polymersource.ca]

- 7. Styrene [webbook.nist.gov]

- 8. plasticseurope.org [plasticseurope.org]

An In-depth Technical Guide to the Physical Characteristics of Deuterated Styrene (Styrene-d8)

Introduction

Deuterated styrene, most commonly available as octa-deuterated styrene (Styrene-d8), is a critical isotopically labeled compound used across various scientific disciplines. Its applications range from serving as an internal standard in the quantitative analysis of volatile organic compounds by mass spectrometry to its use in kinetic studies of polymerization and as a monomer for synthesizing deuterated polymers.[1][2][3] The substitution of protium (¹H) with deuterium (²H) atoms imparts distinct physical and spectroscopic properties that are fundamental to its utility. This guide provides a comprehensive overview of these characteristics, offering both foundational data and the causal reasoning behind experimental observations, to empower researchers in their application of this versatile molecule.

Core Physical and Thermodynamic Properties

The isotopic substitution of hydrogen with deuterium results in a significant increase in molecular weight, which in turn influences the bulk physical properties of the material. While electronic properties remain largely unchanged, characteristics governed by molecular mass and vibrational energies, such as density and boiling point, are altered.

Comparative Analysis of Styrene and Styrene-d8

A summary of the key physical properties of styrene-d8 in comparison to its non-deuterated analog is presented below. This data is essential for a range of applications, from reaction setup and solvent selection to analytical method development.

| Property | Deuterated Styrene (Styrene-d8) | Standard Styrene (Styrene-h8) | Rationale for a Senior Application Scientist |

| Molecular Formula | C₈D₈[4] | C₈H₈[5] | The complete substitution of hydrogen with deuterium is the defining characteristic. |

| Molecular Weight | 112.20 g/mol [6][7] | 104.15 g/mol [5] | The ~8% increase in mass is the primary driver for differences in bulk properties. |

| Density | 0.979 g/mL at 25 °C[2] | 0.906 g/mL at 20 °C[5][8] | The higher mass of deuterium atoms packed into a similar molecular volume results in a greater density. |

| Boiling Point | 145-146 °C[2][4] | 145.2 °C[5] | The boiling point is remarkably similar, indicating that the increased mass (which would elevate it) is counteracted by subtle changes in intermolecular forces (van der Waals interactions) due to the shorter C-D bond length and lower polarizability. |

| Melting Point | -31 °C[4][9] | -30.6 °C[5] | Similar to the boiling point, the melting point shows minimal deviation. |

| Refractive Index (n20/D) | 1.5445[2] | 1.5468[10] | The refractive index is slightly lower for the deuterated compound, which is related to the lower polarizability of the C-D bond compared to the C-H bond. |

Spectroscopic Profile: The Signature of Deuteration

The most profound impact of deuteration is observed in the spectroscopic properties of the molecule. The absence of protons in fully deuterated styrene dramatically simplifies ¹H NMR spectra, making it an excellent non-interfering solvent or internal standard in certain applications.[9][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In its pure form (≥98 atom % D), the ¹H NMR spectrum of styrene-d8 is expected to be devoid of signals.[9][11] Any residual signals would correspond to the small percentage of remaining protons, providing a direct measure of isotopic purity. This "NMR silence" is invaluable when analyzing proton-containing analytes, as it eliminates solvent-masking effects.

-

¹³C NMR: The ¹³C NMR spectrum will be present, but the signals will appear as singlets due to the absence of one-bond coupling to protons. The deuterium nucleus (spin I=1) can couple to carbon, but this is often decoupled or results in complex multiplets that are broader and less intense than their proton-coupled counterparts.

-

²H (Deuterium) NMR: This technique can be used to confirm the positions of deuteration on the molecule.

Infrared (IR) Spectroscopy

A key diagnostic feature in the IR spectrum is the shift of C-H stretching and bending vibrations to lower frequencies (longer wavelengths) upon deuteration. The vibrational frequency is proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is twice as massive as protium, the C-D bond vibrations occur at significantly lower wavenumbers than C-H vibrations.

-

C-H Stretch (Aromatic & Vinylic): Typically ~3000-3100 cm⁻¹

-

C-D Stretch (Aromatic & Vinylic): Expected to be significantly lower, in the region of ~2200-2300 cm⁻¹. This clear window in the typical IR spectrum makes it useful for studies where C-H bands might obscure other functional groups.

Experimental Workflow: Purity Assessment by NMR

The verification of isotopic purity is a mandatory step for ensuring the validity of experimental results where styrene-d8 is used as a standard or a non-interfering medium. NMR spectroscopy is the most direct method for this assessment.

Step-by-Step Protocol for Isotopic Purity Check

-

Sample Preparation:

-

Carefully prepare a 5% (v/v) solution of the styrene-d8 sample in a proton-free NMR solvent with a known purity, such as chloroform-d (CDCl₃).

-

Add a known amount of a certified internal standard with a simple, well-defined proton signal in a clear region of the spectrum (e.g., 1,3,5-trichlorobenzene).

-

-

Instrument Setup:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

-

-

Data Acquisition:

-

Collect the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals in styrene-d8.

-

-

Data Processing and Analysis:

-

Integrate the area of the residual proton signals corresponding to styrene.

-

Integrate the area of the internal standard's proton signal.

-

Calculate the concentration of the protonated styrene impurity relative to the known concentration of the internal standard.

-

From this, determine the atom % D isotopic purity.

-

Workflow Diagram

Caption: Workflow for determining the isotopic purity of Styrene-d8 via quantitative ¹H NMR.

Handling, Storage, and Safety

As a Senior Application Scientist, it is imperative to emphasize that deuteration does not render a chemical inert. Styrene-d8 shares many of the same hazards as its non-deuterated counterpart.

-

Flammability: Styrene-d8 is a flammable liquid and vapor.[12] It should be kept away from heat, sparks, open flames, and other ignition sources.[13]

-

Polymerization: Like styrene, styrene-d8 can undergo hazardous polymerization, especially when exposed to heat, light, or air.[8][13] Commercial preparations are typically stabilized with inhibitors like 4-tert-butylcatechol to prevent this.[4]

-

Health Hazards: It is harmful if inhaled, causes skin and serious eye irritation, and may be fatal if swallowed and enters the airways due to aspiration hazard.[12] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1][13]

-

Storage: Store in a cool, dry, well-ventilated place, typically refrigerated between 2-8°C.[2] The container should be kept tightly closed and protected from direct sunlight.[13]

Conclusion

The physical characteristics of deuterated styrene (styrene-d8) are a direct consequence of the isotopic substitution of hydrogen with deuterium. While bulk properties like density are predictably increased due to the higher molecular weight, other characteristics such as boiling and melting points remain surprisingly similar to standard styrene. The most significant deviations are observed in its spectroscopic profile, particularly the "silence" in ¹H NMR and the pronounced shifts in IR vibrational frequencies. These unique features are precisely what make styrene-d8 an indispensable tool for researchers in fields requiring sensitive analytical standards, non-interfering solvents, and mechanistic pathway elucidation. A thorough understanding of these properties, coupled with stringent safety and handling protocols, is essential for its effective and safe application in a laboratory setting.

References

- Vertex AI Search. (2012).

- C/D/N ISOTOPES INC. (n.d.). Styrene-d8.

- National Center for Biotechnology Information. (n.d.). Styrene. PubChem.

- Sigma-Aldrich. (n.d.). Styrene-d8.

- Carl ROTH. (n.d.). Styrene D8.

- Cambridge Isotope Laboratories, Inc. (n.d.). Styrene (D₈, 98%) stabilized with BHT.

- Apollo Scientific. (2022). Styrene-D8. stab.

- Santa Cruz Biotechnology. (n.d.). Styrene-d8.

- National Center for Biotechnology Information. (n.d.). (2H8)Styrene. PubChem.

- Guidechem. (n.d.). Styrene 100-42-5 wiki.

- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). Styrene-d8, 98 atom % D, 98% (CP).

- Carl ROTH. (n.d.). Styrene D8 - Deuterated Solvents.

- Sigma-Aldrich. (2024).

- ZEOtope. (n.d.). Styrene-d8.

- Fisher Scientific. (2012).

- SIRC. (2014). Styrene: Chemical Identity & Physical Properties.

Sources

- 1. isotope.com [isotope.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. Styrene-d8 | ZEOTOPE [zeotope.com]

- 4. labsolu.ca [labsolu.ca]

- 5. styrene.org [styrene.org]

- 6. scbt.com [scbt.com]

- 7. (2H8)Styrene | C8H8 | CID 88025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Styrene D8, CAS No. 19361-62-7 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Styrene D8, CAS No. 19361-62-7 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Synthesis and isotopic purity of Styrene-d5

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Styrene-d5

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Styrene-d5 (Pentadeuteriostyrene). It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for mechanistic studies, quantitative analysis, and the development of deuterated drugs. We will explore a robust synthetic methodology and delve into the critical analytical techniques required to validate the isotopic enrichment of the final product.

The Significance of Styrene-d5 in Scientific Research

Deuterium-labeled compounds are indispensable tools in modern chemical and pharmaceutical research. Styrene-d5, with the chemical formula C₆D₅CH=CH₂, is a stable, non-radioactive isotopologue of styrene where the five hydrogen atoms on the phenyl group are replaced by deuterium. This substitution has profound implications for its application, primarily driven by the Deuterium Kinetic Isotope Effect (KIE) .

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[][2] In drug metabolism, the cleavage of a C-H bond is often a rate-limiting step catalyzed by enzymes like the cytochrome P450 family.[3][4] By replacing hydrogen with deuterium at a metabolic "soft spot," the rate of metabolism can be significantly slowed.[][2] This strategy can improve a drug's pharmacokinetic profile by:

-

Extending its half-life in the body.[]

-

Reducing the required dosage and frequency of administration.[]

-

Minimizing the formation of potentially toxic metabolites.[2]

Beyond drug development, Styrene-d5 and its polymers serve as valuable internal standards in analytical chemistry, particularly for pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) methods used to quantify microplastics.[5] Its distinct mass shift allows for clear differentiation from its non-deuterated counterpart.

Synthesis of Styrene-d5: A Mechanistic Approach

Several synthetic routes can yield Styrene-d5. A highly reliable and controlled method is the Wittig reaction, which is renowned for its ability to form carbon-carbon double bonds with absolute regiochemical certainty.[6] This approach builds the vinyl group onto a pre-deuterated aromatic ring, ensuring the specific placement of the deuterium atoms.

Chosen Synthetic Pathway: The Wittig Reaction

The overall strategy involves the reaction of a phosphorus ylide (the Wittig reagent) with benzaldehyde-2,3,4,5,6-d5. This reaction is efficient and provides a direct route to the target molecule.

Caption: Wittig reaction workflow for Styrene-d5 synthesis.

Experimental Protocol: Wittig Synthesis of Styrene-d5

This protocol outlines the key steps for the synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) as the Wittig reagent is sensitive to air and moisture.[6]

Part A: Preparation of the Phosphorus Ylide (Wittig Reagent)

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the stirred suspension.[7] The C-H bond adjacent to the phosphorus is acidic enough to be deprotonated by a strong base, forming the ylide.[7] The appearance of a characteristic orange or yellow color indicates the formation of the ylide.

-

Stirring: Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete ylide formation.

Part B: The Wittig Reaction and Product Isolation

-

Aldehyde Addition: Prepare a solution of benzaldehyde-2,3,4,5,6-d5 in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to an oxaphosphetane intermediate which subsequently collapses to form the alkene and triphenylphosphine oxide.[6][7]

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether. Combine the organic extracts.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product will contain the desired Styrene-d5 and the triphenylphosphine oxide byproduct. Purify the Styrene-d5 using column chromatography on silica gel.

Isotopic Purity Assessment: A Dual-Technique Approach

Verifying the isotopic purity and structural integrity of the synthesized Styrene-d5 is a critical quality control step.[8] A combination of High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a comprehensive and self-validating system for this assessment.[8][9]

Caption: Dual workflow for isotopic purity validation.

Method 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is a primary technique for determining the isotopic distribution of a labeled compound by precisely measuring its mass-to-charge ratio.[9]

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified Styrene-d5 in a suitable solvent (e.g., acetonitrile/water).

-

LC Separation: Inject the sample into a Liquid Chromatography (LC) system to separate the analyte from any potential impurities before it enters the mass spectrometer.[10]

-

MS Data Acquisition: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in full scan mode to detect all isotopologues.[11]

-

Data Interpretation:

-

Extract the ion chromatograms for the molecular ion of styrene [M+H]⁺ and its deuterated variants. For Styrene-d5, the target mass is M+5 relative to the unlabeled compound.

-

Integrate the peak areas for each isotopologue (M+0, M+1, M+2, M+3, M+4, M+5).

-

Correct these intensities for the natural isotopic abundance of ¹³C to avoid overestimating the lower-deuterated species.[12]

-

Calculate the isotopic purity (atom % D) based on the relative abundance of the M+5 peak.[13]

-

Sample Data Presentation (HRMS):

| Isotopologue | Relative Abundance (Corrected) | Isotopic Purity Contribution |

| M+0 (C₈H₈) | 0.1% | 0.0% |

| M+1 (C₈H₇D₁) | 0.2% | 0.0% |

| M+2 (C₈H₆D₂) | 0.3% | 0.1% |

| M+3 (C₈H₅D₃) | 0.6% | 0.4% |

| M+4 (C₈H₄D₄) | 2.0% | 1.6% |

| M+5 (C₈H₃D₅) | 96.8% | 97.9% |

| Total | 100.0% | Atom % D ≈ 99.0% |

Method 2: Quantitative NMR (qNMR) Spectroscopy

qNMR is an exceptionally accurate method for determining the concentration and purity of a substance because the integral of an NMR signal is directly proportional to the number of nuclei it represents.[14][15]

Protocol for ¹H qNMR Analysis:

-

Sample Preparation: Accurately weigh a sample of the purified Styrene-d5 and a suitable internal standard (e.g., maleic anhydride) into an NMR tube. The internal standard must have a known purity and contain protons that resonate in a clear region of the spectrum.[15] Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This critically includes a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being measured to ensure full magnetization recovery.

-

Data Processing: Carefully process the spectrum and integrate the signals corresponding to the residual aromatic protons on the Styrene-d5 molecule and the known protons of the internal standard.

-

Purity Calculation: The isotopic purity can be determined by comparing the integral of the residual protons on the phenyl ring of Styrene-d5 to the integral of the vinylic protons (which are non-deuterated). A very small integral for the aromatic region relative to the vinyl region indicates high deuteration. The overall chemical purity can be calculated using the following formula[14]:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

-

For highly deuterated compounds (>98 atom % D), conventional ¹H NMR may be limited by weak residual signals. In such cases, ²H NMR (Deuterium NMR) is a powerful alternative, as it directly measures the deuterium signals, providing a clean spectrum for structural verification and relative quantitation of deuteration at different sites.[16][17]

Conclusion

The synthesis of Styrene-d5 via the Wittig reaction offers a reliable and controlled method for producing this valuable isotopically labeled compound. The subsequent validation of its isotopic purity is paramount to its effective use in research and development. By employing a dual analytical approach of HRMS and qNMR, researchers can establish a self-validating system that ensures both the high isotopic enrichment and the structural integrity of the molecule. This rigorous standard of characterization is essential for the trustworthy application of Styrene-d5 in kinetic isotope effect studies, drug metabolism research, and as a quantitative analytical standard.

References

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

-

Puleo, T. R., Strong, A. J., & Bandar, J. S. (2019). Catalytic α-Selective Deuteration of Styrene Derivatives. Journal of the American Chemical Society, 141(4), 1467–1472. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, PMID: 28911772. [Link]

-

Puleo, T. R., Strong, A. J., & Bandar, J. S. (2019). Catalytic α-Selective Deuteration of Styrene Derivatives. Journal of the American Chemical Society. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Puleo, T. R., Strong, A. J., & Bandar, J. S. (2019). Catalytic α-Selective Deuteration of Styrene Derivatives. Journal of the American Chemical Society. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 777–791. [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

-

Puleo, T. R., Strong, A. J., & Bandar, J. S. (2019). Catalytic α-Selective Deuteration of Styrene Derivatives. PubMed, PMID: 30625273. [Link]

-

Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. [Link]

-

Polymer Source. (n.d.). Deuterated Styrene and its derivatives. Polymer Source. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.[Link]

-

Zhang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]

-

Royal Society of Chemistry. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. UCI Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. [Link]

-

University of Central Florida. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. UCF Chemistry. [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Ishtiaq, M. (2024). Synthesize Styrene (fun, easy and useful synthesis)!. YouTube. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

González-Pluma, J., et al. (2013). Synthesis of Styrene Monomers Hydroxyl Functionalized. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). Styrene-d5. Pharmaffiliates. [Link]

-

Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Chen, H., et al. (2019). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]

-

Walhall, H. R. (1975). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 8(4), 126–131. [Link]

-

ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds. ResearchGate. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Preparation of butyl bonded poly (styrene-divinylbenzene) microspheres by Grignard reaction. ResearchGate. [Link]

-

ResearchGate. (n.d.). ²H-NMR spectra of the deuterium-incorporating polystyrene. ResearchGate. [Link]

-

Fernández-García, L., et al. (2024). Engineering styrene biosynthesis: designing a functional trans-cinnamic acid decarboxylase in Pseudomonas. Microbial Cell Factories, 23(1), 54. [Link]

-

neoFroxx. (n.d.). ZEOtope® - deuterated solvents for NMR spectroscopy. neoFroxx. [Link]

-

Lauschke, T., et al. (2021). Evaluation of poly(styrene-d5) and poly(4-fluorostyrene) as internal standards for microplastics quantification by thermoanalytical methods. ResearchGate. [Link]

Sources

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. emerypharma.com [emerypharma.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Styrene-2,3,4,5,6-d5 for Analytical Applications

For researchers, scientists, and drug development professionals engaged in high-stakes quantitative analysis, the precision and reliability of analytical standards are paramount. This guide provides an in-depth exploration of Styrene-2,3,4,5,6-d5, a deuterated analogue of styrene, and its critical role as an internal standard in mass spectrometry and other advanced analytical techniques. We will delve into the commercial availability of this essential compound, the scientific rationale behind its application, and a practical workflow for its effective implementation in a laboratory setting.

The Imperative of Isotopic Labeling in Quantitative Analysis

In the landscape of analytical chemistry, particularly in complex matrices such as biological fluids or environmental samples, the use of stable isotope-labeled (SIL) internal standards is considered the gold standard for achieving accurate and reproducible results.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to their non-labeled counterparts.[1] This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization efficiencies and matrix effects in the mass spectrometer.[2] By adding a known quantity of the deuterated standard to a sample, any variations during sample preparation, injection, and ionization can be normalized, leading to a significant improvement in the accuracy and precision of the quantitative data.[3][4]

This compound, with its five deuterium atoms on the aromatic ring, provides a distinct mass shift from native styrene, allowing for clear differentiation in mass spectrometric analyses without isotopic overlap. This makes it an invaluable tool for the precise quantification of styrene in various applications, including environmental monitoring, occupational exposure assessment, and in the analysis of residual monomers in polymers.[5][6]

Commercial Suppliers of this compound

A critical first step for any research involving deuterated standards is sourcing high-quality material. The isotopic and chemical purity of the standard are crucial for reliable results. Below is a comparative table of prominent commercial suppliers of this compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Stabilizer |

| Sigma-Aldrich | Styrene-2,3,4,5,6-d₅ | 5161-29-5 | C₆D₅CH=CH₂ | ≥98 atom % D | ≥98% (CP) | Hydroquinone |

| CDN Isotopes | Styrene-2,3,4,5,6-d₅ | 5161-29-5 | C₆D₅CH=CH₂ | 98 atom % D | Not specified | Hydroquinone |

| Clearsynth | Styrene-d5 | 5161-29-5 | C₈H₃D₅ | Not specified | 96.82% by HPLC | Hydroquinone |

| Pharmaffiliates | Styrene-d5 | 5161-29-5 | C₈H₃D₅ | Not specified | Not specified | Not specified |

Note: It is imperative to obtain the Certificate of Analysis (CoA) from the supplier for the specific lot being purchased to confirm the exact isotopic enrichment and chemical purity.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is a practical application of Isotope Dilution Mass Spectrometry (IDMS). This technique relies on the addition of a known amount of an isotopically labeled standard to a sample containing the analyte of interest. The ratio of the signal from the native analyte to the signal from the labeled standard is then measured by a mass spectrometer. Because the analyte and the standard behave nearly identically during extraction, chromatography, and ionization, this ratio remains constant even if there are losses during sample processing.

The following diagram illustrates the fundamental workflow of a quantitative analysis using a deuterated internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Styrene in a Water Sample by GC-MS

This protocol provides a general framework for the quantification of styrene in a water sample using this compound as an internal standard. It is essential to validate this method for the specific matrix and concentration range of interest.

1. Materials and Reagents

-

Styrene (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Hexane (GC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Calibrated glassware and autosampler vials

2. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve styrene and this compound in methanol in separate volumetric flasks.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the styrene primary stock solution with methanol. Each calibration standard should be spiked with a constant concentration of the this compound internal standard from its primary stock solution. A typical internal standard concentration might be 1 µg/mL.

3. Sample Preparation

-

To a 10 mL water sample in a glass vial, add a known volume of the this compound primary stock solution to achieve the same final concentration as in the calibration standards.

-

Add 1 g of sodium chloride to the water sample to increase the ionic strength and improve extraction efficiency.

-

Add 2 mL of hexane, cap the vial, and vortex for 2 minutes to extract the styrene and the internal standard into the organic phase.

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector: Splitless mode, 250 °C

-

Oven Program: 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold 2 min)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Styrene: m/z 104 (quantifier), 78, 51 (qualifiers)

-

This compound: m/z 109 (quantifier), 83, 52 (qualifiers)

-

-

5. Data Analysis

-

Integrate the peak areas of the quantifier ions for both styrene (m/z 104) and this compound (m/z 109).

-

Calculate the response ratio (Area of Styrene / Area of Styrene-d5) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of styrene for the calibration standards.

-

Calculate the response ratio for the unknown sample and determine its styrene concentration using the calibration curve.

Conclusion

This compound is an indispensable tool for any laboratory conducting precise and accurate quantification of styrene. Its commercial availability from reputable suppliers, coupled with the robust and well-established principles of isotope dilution mass spectrometry, provides researchers with a reliable method to overcome the challenges of analytical variability. By carefully selecting a high-purity standard and implementing a validated analytical method, scientists can ensure the integrity and defensibility of their data, which is of utmost importance in research, drug development, and regulatory compliance.

References

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

-

Welch Materials, Inc. (2025, January 7). Are You Using The Internal Standard Method In A Right Way? WelchLab. Retrieved from [Link]

-

Pawar, S. T., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(32), 3958-3967. Retrieved from [Link]

-

Spectroscopy Online. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]

-

The Analytical Scientist. (2024, July 22). 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How) [Video]. YouTube. Retrieved from [Link]

-

Lauschke, T., et al. (2021). Evaluation of poly(styrene-d5) and poly(4-fluorostyrene) as internal standards for microplastics quantification by thermoanalytical methods. Journal of Analytical and Applied Pyrolysis, 159, 105310. Retrieved from [Link]

- Aboul-Enein, H. Y. (1998). Some considerations in the use of internal standards in analytical method development.

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Styrene - Matyjaszewski Polymer Group. Retrieved from [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Hilaris Publisher. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kaur, S., et al. (1990). Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin. Archives of toxicology, 64(2), 115–121. Retrieved from [Link]

-

Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International journal of environmental research and public health, 9(11), 4033–4055. Retrieved from [Link]

Sources

A Technical Guide to the Natural Occurrence and Analysis of Deuterated Styrene Isotopes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Styrene, a foundational monomer for numerous polymers and an organic compound of significant industrial and biological interest, exists in nature with a subtle yet informative isotopic signature. This guide provides an in-depth exploration of the natural occurrence of deuterated styrene isotopologues. We delve into the fundamental principles governing the natural abundance of deuterium, its incorporation into aromatic hydrocarbons through biosynthesis, and the sophisticated analytical workflows required for its detection and quantification. This document serves as a technical resource, elucidating the causality behind experimental choices and providing detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS), the principal techniques for such analysis. The guide is intended to equip researchers with the theoretical knowledge and practical frameworks to investigate the isotopic composition of naturally sourced styrene, a critical aspect for applications ranging from food authentication to metabolic pathway analysis.

Introduction: The Significance of Natural Isotopic Abundance

In the realm of molecular analysis, it is often assumed that a compound's structure is composed of the most common isotopes, such as ¹H, ¹²C, and ¹⁶O. However, all naturally occurring elements with more than one stable isotope exist as a predictable mixture. Deuterium (²H or D), the stable heavy isotope of hydrogen, is a powerful tracer for understanding the origin, formation, and environmental history of organic molecules.[1][2] With a natural abundance of approximately 0.0156% on Earth, every hydrogen-containing organic compound, including styrene, will have a small, statistically determined fraction of molecules where one or more hydrogen atoms are replaced by deuterium.[1][3]

Styrene (C₆H₅CH=CH₂), while known primarily as a synthetic precursor to polystyrene, is also found in nature in various plants and foods, such as storax balsam, cinnamon, coffee beans, and peanuts.[4][5] The analysis of its natural deuteration pattern provides a unique chemical fingerprint. This guide outlines the theoretical basis for the natural occurrence of deuterated styrene and presents the state-of-the-art analytical protocols for its characterization.

Theoretical Framework: Deuterium in the Natural Environment

The journey of a deuterium atom into a styrene molecule begins with its distribution in the environment. The primary reference for hydrogen isotopic composition is Vienna Standard Mean Ocean Water (VSMOW), which defines the baseline for δ²H values.[1]

Isotopic Fractionation in the Hydrological Cycle

The mass difference between protium (¹H) and deuterium (²H) leads to isotopic fractionation during physical and chemical processes. For instance, water containing ¹H (H₂O) has a higher vapor pressure than deuterated water (HDO), causing water vapor to be "isotopically lighter" (depleted in deuterium) than the liquid water from which it evaporated. This effect leads to geographical and climatic variations in the deuterium content of precipitation, surface water, and groundwater.[2][3]

Incorporation into Biosynthetic Pathways

Plants and microorganisms synthesize aromatic compounds like styrene from primary metabolites that derive their hydrogen from ambient water. The isotopic composition of this source water, along with enzymatic kinetic isotope effects during biosynthesis, dictates the final δ²H value of the resulting styrene. Therefore, the deuterium content of natural styrene is a direct reflection of the geographical and metabolic environment of its origin.

Caption: General analytical workflow for styrene isotope analysis.

Step 1: Extraction and Isolation

The primary challenge is to extract volatile styrene from a complex biological matrix without inducing isotopic fractionation or introducing contaminants.

Protocol: Steam Distillation of Styrene from Storax Balsam

-

Rationale: Steam distillation is a classic and effective method for extracting volatile oils from plant resins. It is gentle and minimizes the risk of thermal degradation that could alter isotopic composition.

-

Methodology:

-

Place 100 g of storax balsam resin into a 2 L round-bottom flask with 1 L of deionized water.

-

Assemble a steam distillation apparatus. Ensure all glassware is meticulously cleaned and solvent-rinsed to prevent contamination.

-

Heat the flask to generate steam, which will pass through the resin, volatilizing the styrene and other essential oils.

-

Collect the distillate (a milky emulsion of oil and water) in a receiving flask. Continue distillation until approximately 500 mL of distillate is collected.

-

Transfer the distillate to a separatory funnel and perform a liquid-liquid extraction using three 50 mL portions of pentane or dichloromethane.

-

Experimental Choice: Pentane is chosen for its high volatility, which simplifies its later removal, and its low polarity, which selectively dissolves styrene.

-

-

Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water.

-

Carefully evaporate the solvent under a gentle stream of nitrogen at room temperature to yield the crude essential oil containing styrene.

-

Step 2: Purification

The crude extract will contain other volatile compounds. For accurate isotopic analysis of styrene, it must be purified.

Protocol: Preparative Gas Chromatography or Fractional Distillation

-

Rationale: For the highest purity, preparative GC is ideal but yields small quantities. For larger amounts, vacuum fractional distillation is a viable alternative, separating compounds based on boiling point. [6]* Methodology (Vacuum Distillation):

-

Transfer the crude oil to a micro-distillation apparatus.

-

Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to prevent styrene from polymerizing upon heating. [7] 3. Apply a vacuum to reduce the boiling points of the components, minimizing thermal stress on the molecules.

-

Slowly heat the apparatus. Collect the fraction that distills at the boiling point of styrene under the applied pressure (e.g., ~35-36 °C at 10 mmHg).

-

Confirm the purity of the collected fraction using analytical GC-MS.

-

Step 3: Isotopic Measurement

Two primary mass spectrometric techniques are employed for analyzing deuterated styrene.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates the purified styrene from any residual impurities. The mass spectrometer then ionizes the styrene molecules and separates the ions based on their mass-to-charge ratio (m/z). This allows for the determination of the relative abundances of the M, M+1, and M+2 isotopologues. [8][9]* Causality: While not as precise as IRMS for δ²H values, GC-MS is an essential first step. It confirms the identity and purity of the analyte and provides a good estimate of the overall isotopic distribution. The fragmentation pattern can also confirm the structure. [9]* Protocol:

-

Instrument: A standard GC-MS system equipped with a capillary column suitable for volatile aromatic compounds (e.g., DB-5ms).

-

Injection: Inject 1 µL of the purified styrene (dissolved in a suitable solvent like hexane) into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

-

Data Analysis: Integrate the ion currents for the molecular ion peaks at m/z 104, 105, and 106 to determine their relative ratios. Correct for the contribution of ¹³C to the M+1 and M+2 signals to isolate the contribution from ²H.

-

B. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

-

Principle: This is the gold standard for high-precision hydrogen isotope analysis. [10]After separation on the GC, the styrene is quantitatively converted (pyrolyzed) to H₂ gas at high temperature (~1450 °C) in a ceramic reactor. The resulting H₂ gas is then introduced into the isotope ratio mass spectrometer. [11]* Causality: IRMS instruments are specifically designed to measure minute differences in the ratios of stable isotopes with extremely high precision. By converting the analyte to a simple gas (H₂), many of the matrix effects and complexities of analyzing a larger molecule in a conventional MS are eliminated.

-

Protocol:

-

Instrument: A GC coupled via a pyrolysis interface to an IRMS.

-

GC Conditions: Similar to the GC-MS method to ensure good separation of the styrene peak.

-

Pyrolysis: The GC eluent is directed into a high-temperature ceramic tube, causing instantaneous decomposition of styrene into its elemental components. Carbon is retained, and hydrogen forms H₂ gas.

-

IRMS Analysis: The H₂ gas enters the IRMS source. The instrument simultaneously measures the ion beams for mass 2 (H₂) and mass 3 (HD), allowing for a precise determination of the ²H/¹H ratio.

-

Data Analysis: The measured ratio is compared against a calibrated reference gas and expressed in the standard delta notation (δ²H) in parts per thousand (‰) relative to VSMOW.

-

| Technique | Principle | Strengths | Limitations |

| GC-MS | Separation by GC, detection of molecular ion isotopologues by MS. | Confirms identity and purity; Provides full mass spectrum; Widely available. | Lower precision for isotope ratios; ²H signal convoluted with ¹³C signal. [12] |

| GC-IRMS | Separation by GC, conversion to H₂, high-precision ratio measurement. | Extremely high precision and accuracy for δ²H values; Gold standard for source analysis. | Destructive analysis; Provides no structural information; More specialized equipment. [10][13] |

| ²H-NMR | Measures the nuclear magnetic resonance of deuterium nuclei. | Can determine the specific location of deuterium atoms (site-specificity). | Very low sensitivity; Not feasible at natural abundance levels without isotopic enrichment. [14][15] |

| Table 2: Comparison of primary analytical techniques for deuterated styrene analysis. |

Conclusion

The natural occurrence of deuterated styrene isotopes, while representing a minuscule fraction of the total styrene population, provides a wealth of information for the discerning researcher. Its presence is a fundamental consequence of the natural abundance of deuterium, and its specific isotopic signature is a record of the geographic and metabolic history of its biological source. The analysis, though challenging, is achievable through a meticulous workflow involving careful extraction, purification, and high-precision measurement using techniques like GC-MS and, principally, GC-IRMS. This guide provides the theoretical foundation and practical framework necessary to undertake such investigations, empowering scientists to use the subtle clues encoded by stable isotopes to solve complex problems in their respective fields.

References

-

Wikipedia contributors. (2024). Deuterium. Wikipedia, The Free Encyclopedia. [Link]

-

Horita, J. (2001). Deuteronation and aging. PubMed. [Link]

-

Qlarivia. (n.d.). Deuterium - What is Deuterium and Low Deuterium Water? Qlarivia Deuterium-depleted Drinking Water. [Link]

-

Helmenstine, A. M. (2019). Deuterium Facts. ThoughtCo. [Link]

-

McCain, K. S., et al. (2022). Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar. Life. [Link]

-

Goldstein, A. H., & Shaw, S. L. (2003). Isotopes of Volatile Organic Compounds: An Emerging Approach for Studying Atmospheric Budgets and Chemistry. Chemical Reviews. [Link]

-

International Atomic Energy Agency. (2023). What is Deuterium?. IAEA. [Link]

-

Rice, A. L., & Gamage, N. D. (2010). δ13C Stable Isotope Analysis of Atmospheric Oxygenated Volatile Organic Compounds by Gas Chromatography-Isotope Ratio Mass Spectrometry. Analytical Chemistry. [Link]

-

Goldstein, A. H., & Shaw, S. L. (2003). Isotopes of Volatile Organic Compounds: An Emerging Approach for Studying Atmospheric Budgets and Chemistry. ResearchGate. [Link]

-

Osterman-Golkar, S., et al. (1988). Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin. PubMed. [Link]

-

Ahmad, M., et al. (n.d.). Gas chromatographic determination of styrene in complex pyrolysis gasoline. KFUPM. [Link]

-

Shimadzu Corporation. (2014). Analysis of styrene leached from polystyrene cups using GCMS coupled with Headspace (HS) sampler. Shimadzu. [Link]

-

McCain, K. S., et al. (2022). Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History. NASA Technical Reports Server. [Link]

-

Wikipedia contributors. (2024). Isotope analysis. Wikipedia, The Free Encyclopedia. [Link]

-

Hunkeler, D., et al. (2008). Assessing Transformation Processes of Organic Compounds Using Stable Isotope Fractionation. Environmental Science & Technology. [Link]

-

Gmehling, J., & Rössling, G. (n.d.). Styrene Production from Ethylbenzene. Wiley-VCH. [Link]

-

Giannioti, Z., et al. (2023). Isotope ratio mass spectrometry methods for distinguishing organic from conventional food products: A review. ResearchGate. [Link]

-

Parent, A. A., et al. (2008). Deuterium Magic Angle Spinning NMR Used to Study the Dynamics of Peptides Adsorbed onto Polystyrene and Functionalized Polystyrene Surfaces. PubMed Central. [Link]

-

ResearchGate. (n.d.). Mass spectra of styrene (top) and a-methyl styrene (bottom)-typical decomposition products of PS and PaMS. ResearchGate. [Link]

-

Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek. [Link]

- Bloch, H. S. (1961). Method of purifying styrene.

-

Wikipedia contributors. (2024). Styrene. Wikipedia, The Free Encyclopedia. [Link]

- Watson, J. W. (1977). Styrene purification process.

-

De Laeter, J. R., et al. (2003). ISOTOPE-ABUNDANCE VARIATIONS OF SELECTED ELEMENTS. IUPAC. [Link]

-

LibreTexts Chemistry. (2014). 13.3: Isotopes in Mass Spectrometry. [Link]

-

Cheresources.com Community. (2010). Styrene Monomer/inhibitor Separation. [Link]

-

Lide, D. R. (Ed.). (n.d.). Table of Isotopic Masses and Natural Abundances. [Link]

Sources

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. iaea.org [iaea.org]

- 3. qlarivia.com [qlarivia.com]

- 4. michiganfoam.com [michiganfoam.com]

- 5. Styrene - Wikipedia [en.wikipedia.org]

- 6. US2973394A - Method of purifying styrene - Google Patents [patents.google.com]

- 7. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]

- 8. shimadzu.co.kr [shimadzu.co.kr]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

Navigating the Nuances of Deuterated Analogs: A Comprehensive Technical Guide to the Safe Handling of Styrene-2,3,4,5,6-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the safety and handling protocols for Styrene-2,3,4,5,6-d5. As a deuterated analog of styrene, it shares many of the same chemical and physical properties, as well as toxicological profiles. However, the subtle differences imparted by the deuterium substitution warrant a careful and informed approach to its handling in the laboratory. This document, therefore, serves as a comprehensive resource, blending established safety principles with an understanding of the unique considerations for this isotopically labeled compound.

Understanding the Core Hazards of this compound

This compound, like its non-deuterated counterpart, is a flammable liquid and vapor that can cause serious health effects.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3]

Key Hazards Include:

-

Flammability: Styrene-d5 is a flammable liquid with a flash point of approximately 32°C (89.6°F). Its vapors are heavier than air and can travel considerable distances to an ignition source, creating a flashback hazard.[4]

-

Health Hazards: It is harmful if inhaled, causing respiratory irritation.[1][2] It can also cause skin and serious eye irritation.[1][2] Prolonged or repeated exposure may cause damage to organs, particularly the auditory system.[4] There is also suspicion that it may damage an unborn child.[2][5]

-

Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.[2][4]

-

Polymerization: Styrene-d5 can undergo hazardous polymerization, especially when exposed to heat, light, or catalysts.[6] This reaction is exothermic and can lead to a dangerous increase in pressure within a sealed container, potentially resulting in an explosion.[6] To prevent this, it is typically supplied with an inhibitor, such as hydroquinone.

Prudent Handling in the Laboratory: A Step-by-Step Approach

A proactive and informed approach to handling this compound is paramount to ensuring laboratory safety. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to Styrene-d5 is through the use of robust engineering controls.

-

Chemical Fume Hood: All work with Styrene-d5, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[7] The sash should be kept as low as possible to maximize containment.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[8]

Personal Protective Equipment (PPE): Essential for Individual Safety

The appropriate selection and use of PPE are critical to prevent direct contact with Styrene-d5.

-

Eye Protection: Chemical safety goggles are mandatory.[5] A face shield should also be worn when there is a risk of splashing.

-

Hand Protection: Wear chemically resistant gloves, such as those made of Viton® or laminate film. Nitrile gloves offer limited protection and should be changed immediately upon contamination. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[7]

-

Skin and Body Protection: A flame-resistant lab coat should be worn.[8] When handling larger quantities, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]

Safe Storage and Segregation

Proper storage is crucial to prevent hazardous reactions and degradation.

-

Storage Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] A flammable liquids storage cabinet is recommended.

-

Temperature: Recommended storage temperature is 2-8°C.

-

Incompatible Materials: Keep away from oxidizing agents, strong acids, and catalysts that can initiate polymerization.[9]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[4]

-

Inhibitor Levels: Regularly check the inhibitor levels, especially for older containers. Do not store for longer than one year after opening.[7]

Experimental Workflow: A Safety-First Protocol

The following provides a generalized, step-by-step methodology for a typical laboratory experiment involving this compound, integrating key safety checkpoints.

Objective: To use this compound as a reactant in a chemical synthesis.

Methodology:

-

Preparation and Pre-Reaction Checks:

-

Ensure the chemical fume hood is functioning correctly.

-

Don the appropriate PPE as outlined in section 2.2.

-

Inspect the Styrene-d5 container for any signs of polymerization (e.g., solidification, bulging). If any are present, do not open the container and contact your institution's environmental health and safety (EHS) department.

-

Verify the presence and concentration of the polymerization inhibitor if the information is available.

-

-

Reagent Transfer:

-

Ground and bond all metal containers and transfer lines to prevent static discharge, which can ignite flammable vapors.[8]

-

Use a syringe or cannula for liquid transfers to minimize exposure to vapors.

-

If pouring, do so slowly and carefully to avoid splashing.

-

-

Reaction Setup and Execution:

-

Set up the reaction apparatus within the chemical fume hood.

-

Maintain a controlled reaction temperature to prevent runaway polymerization.

-

Ensure the reaction is adequately vented.

-

-

Work-up and Purification:

-

Quench the reaction carefully.

-

Perform extractions and other purification steps within the fume hood.

-

-

Waste Disposal:

-

Dispose of all waste containing Styrene-d5 in a properly labeled hazardous waste container.

-

Do not pour Styrene-d5 down the drain.[10]

-

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety measures in the experimental workflow.

Caption: A flowchart illustrating the key safety checks and procedures for handling this compound in a laboratory setting.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and correct response is critical.

Spills

-

Small Spills (less than 100 mL):

-

Evacuate the immediate area.

-

If it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Ventilate the area.

-

-

Large Spills (greater than 100 mL):

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Activate the fire alarm if the spill is large or if there is a risk of fire.

-

Contact your institution's EHS department or emergency response team.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

Fire

-

In case of a small fire, use a dry chemical, foam, or carbon dioxide extinguisher.[10] Do not use a water jet, as it may spread the flammable liquid.[2]

-

For a larger fire, or if the fire is spreading, evacuate the area and call the fire department.

-

Cool containers exposed to fire with water spray to prevent pressure buildup and potential explosion.[10]

First Aid

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting.[2][4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Physical and Chemical Properties: A Comparative Overview

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experiments. The following table provides a comparison with its non-deuterated analog.

| Property | This compound | Styrene |

| CAS Number | 5161-29-5[1] | 100-42-5[2] |

| Molecular Formula | C₆D₅CH=CH₂ | C₈H₈[11] |

| Molecular Weight | 109.18 g/mol [1] | 104.15 g/mol [11] |

| Appearance | Colorless to light yellow liquid | Colorless to yellow, oily liquid[11] |

| Boiling Point | 145-146 °C | 145.2 °C[11] |

| Density | 0.952 g/mL at 25 °C | 0.906 g/mL at 20 °C[11] |

| Flash Point | 32 °C (89.6 °F) (closed cup) | 31 °C (87.8 °F) (closed cup)[11] |

| Solubility in Water | Insoluble | Sparingly soluble[11] |

Occupational Exposure Limits

Various governmental and professional organizations have established occupational exposure limits (OELs) for styrene. These should be considered the maximum acceptable airborne concentrations for worker exposure.

| Organization | TWA (8-hour) | STEL (15-minute) |

| OSHA (PEL) | 100 ppm | 200 ppm (ceiling) |

| NIOSH (REL) | 50 ppm | 100 ppm |

| ACGIH (TLV) | 20 ppm | 40 ppm |

(Data for Styrene, applicable to Styrene-d5)

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

-

Do not dispose of Styrene-d5 in the regular trash or down the drain.[10]

The Isotopic Effect: A Note on Reactivity

While the safety and handling procedures for Styrene-d5 are largely identical to those for styrene, it is important for the research scientist to be aware of the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium can lead to a slight decrease in the rate of reactions that involve the breaking of a C-D bond compared to a C-H bond. In the context of polymerization, this could theoretically lead to a slightly slower rate of initiation or propagation. However, for practical safety purposes, this effect is generally not significant enough to warrant a deviation from the standard, conservative safety protocols established for styrene. The risk of hazardous polymerization due to contamination or elevated temperatures remains the primary concern.

Conclusion

The safe handling of this compound demands a thorough understanding of its hazards and a diligent application of established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe work practices, researchers can effectively mitigate the risks associated with this valuable deuterated compound. This guide provides the foundational knowledge to foster a culture of safety in the laboratory, ensuring the well-being of all personnel while enabling the advancement of scientific discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Styrene. [Link]

-

SIRC. Styrene: Chemical Identity & Physical Properties. [Link]

-

PubChem. Styrene. National Center for Biotechnology Information. [Link]

-

University of California. Styrene Standard Operating Procedure. [Link]

- van Schijndel, J., et al. (2020). Preparation of bio-based styrene alternatives and their free radical polymerization. European Polymer Journal, 125, 109534.

-

Farrelly, T. A., & Shaw, I. C. (2017). Styrene is metabolised to a highly reactive and toxic epoxide, styrene oxide, which can interact with DNA causing a mutation which might initiate carcinogenesis. ResearchGate. [Link]

-

GOV.UK. Styrene: general information. [Link]

-

Cedre. Styrene - Chemical Response Guide. [Link]

-

Shell Global. Styrene HSSE and Product Stewardship. [Link]

- Cancino, P., et al. (2014).

Sources

- 1. This compound | C8H8 | CID 12998940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. gov.uk [gov.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. shell.com [shell.com]

- 10. weizmann.ac.il [weizmann.ac.il]

- 11. styrene.org [styrene.org]

Preserving Isotopic and Chemical Integrity: A Technical Guide to the Optimal Storage of Deuterated Styrene Standards

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated styrene (styrene-d8) is an indispensable tool in analytical and research settings, serving as a critical internal standard for mass spectrometry-based quantification and as a monomer for synthesizing labeled polymers.[1][2][3] The integrity of this standard—both its chemical purity and its isotopic enrichment—is paramount for generating accurate, reproducible data. However, styrene is a reactive monomer susceptible to degradation through multiple pathways, including polymerization and oxidation. This guide provides a comprehensive, in-depth technical framework for the optimal storage and handling of deuterated styrene standards, grounded in chemical principles and authoritative guidelines. It details the critical parameters of temperature, light, and atmospheric conditions; explains the underlying chemical mechanisms of degradation; and provides actionable protocols for stability verification to ensure the long-term viability of these essential reference materials.

The Chemical Imperative for Controlled Storage

Styrene, and by extension its deuterated analogue, is a chemically reactive molecule prone to spontaneous, thermally- or photochemically-initiated free-radical polymerization.[4] This process is exothermic and can become self-sustaining, leading not only to the degradation of the monomer standard but also to a potential runaway reaction if not properly inhibited and stored.[4][5] Furthermore, exposure to oxygen can lead to the formation of peroxides, which can act as initiators for polymerization and compromise the chemical identity of the standard.[6]

For deuterated standards, maintaining integrity is a two-fold challenge:

-

Chemical Purity: Preventing polymerization and oxidation ensures that the standard remains as the monomeric C₈D₈.

-

Isotopic Integrity: Preventing H/D exchange reactions, particularly in the presence of contaminants or inappropriate solvents, is crucial for applications that rely on a precise mass difference.[7]